REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[NH2:7][C@@H:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C@@H:9]1N.[OH2:15]>>[CH3:1][C:2]1([CH3:6])[NH:7][CH:8]2[CH:13]([CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:4][C:3]1=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Name
|
22.8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cis-1,2-diamino cyclohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@H](CCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for half an hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an oil is split off
|
Type
|
TEMPERATURE
|
Details
|
the dispersion is heated to 90°-95°
|
Type
|
STIRRING
|
Details
|
stirred for another 8 hours at room temperature while ammonia
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution is then evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
a yellow residue is recrystallized from acetone
|
Reaction Time |
2000 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC2CCCCC2N1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[NH2:7][C@@H:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C@@H:9]1N.[OH2:15]>>[CH3:1][C:2]1([CH3:6])[NH:7][CH:8]2[CH:13]([CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:4][C:3]1=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Name
|
22.8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cis-1,2-diamino cyclohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@H](CCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for half an hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an oil is split off
|
Type
|
TEMPERATURE
|
Details
|
the dispersion is heated to 90°-95°
|
Type
|
STIRRING
|
Details
|
stirred for another 8 hours at room temperature while ammonia
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution is then evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
a yellow residue is recrystallized from acetone
|
Reaction Time |
2000 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC2CCCCC2N1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[NH2:7][C@@H:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C@@H:9]1N.[OH2:15]>>[CH3:1][C:2]1([CH3:6])[NH:7][CH:8]2[CH:13]([CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:4][C:3]1=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Name
|
22.8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cis-1,2-diamino cyclohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@H](CCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for half an hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an oil is split off
|
Type
|
TEMPERATURE
|
Details
|
the dispersion is heated to 90°-95°
|
Type
|
STIRRING
|
Details
|
stirred for another 8 hours at room temperature while ammonia
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution is then evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
a yellow residue is recrystallized from acetone
|
Reaction Time |
2000 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC2CCCCC2N1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |